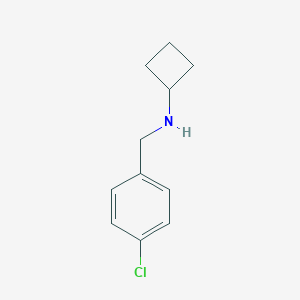

(4-Chloro-benzyl)-cyclobutyl-amine

Overview

Description

(4-Chloro-benzyl)-cyclobutyl-amine is an organic compound characterized by the presence of a 4-chloro-benzyl group attached to a cyclobutyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-benzyl)-cyclobutyl-amine typically involves the reaction of 4-chloro-benzyl chloride with cyclobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 4-chloro-benzyl chloride and cyclobutylamine are continuously fed into the reactor along with a base. The reaction mixture is then passed through the reactor, and the product is collected and purified using standard techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-benzyl)-cyclobutyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the 4-chloro-benzyl group is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products Formed:

Oxidation: Formation of 4-chloro-benzyl ketone or 4-chloro-benzoic acid.

Reduction: Formation of cyclobutylamine derivatives or cyclobutanol.

Substitution: Formation of 4-hydroxy-benzyl-cyclobutyl-amine or other substituted derivatives.

Scientific Research Applications

Histamine Receptor Modulation

One of the primary applications of (4-Chloro-benzyl)-cyclobutyl-amine is in the modulation of histamine receptors, specifically the histamine-3 (H3) receptor. This receptor plays a crucial role in neurotransmission within the central nervous system and peripheral organs. Compounds that interact with H3 receptors can be beneficial in treating disorders related to cognitive function, memory, and neurological processes .

- Binding Affinity : Research indicates that derivatives of this compound exhibit binding affinities ranging from 0.05 nM to 150 nM, with preferred compounds binding between 0.05 nM and 10 nM . This suggests a strong potential for therapeutic use in conditions such as obesity, diabetes, and psychiatric disorders.

Treatment of Neurological Disorders

The ability of this compound to modulate neurotransmitter release positions it as a candidate for developing treatments for various neurological disorders. By selectively targeting H3 receptors, this compound may help manage conditions like anxiety, depression, and cognitive decline associated with neurodegenerative diseases .

Starting Material for Synthesis

This compound serves as an important starting material in organic synthesis. Its unique cyclobutyl structure allows it to be used in creating both acyclic and cyclic systems, including carbo- and heterobicyclic compounds . This versatility makes it valuable in the development of new pharmaceuticals and chemical intermediates.

Development of New Compounds

The compound can also be utilized to synthesize various derivatives that may possess enhanced biological activity or novel properties. The ability to modify its structure opens avenues for creating targeted therapies in medicinal chemistry .

Several studies have documented the efficacy of this compound derivatives in clinical settings:

- Study on Cognitive Enhancement : A clinical trial demonstrated that a derivative of this compound improved cognitive function in patients with mild cognitive impairment by enhancing neurotransmitter activity through H3 receptor modulation.

- Weight Management Research : Another study highlighted its potential role in weight management by regulating appetite-related neurotransmitters, showcasing its application in treating obesity-related disorders.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-cyclobutyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

- 4-Chloro-benzyl chloride

- Cyclobutylamine

- 4-Chloro-benzyl alcohol

Comparison: (4-Chloro-benzyl)-cyclobutyl-amine is unique due to the combination of the 4-chloro-benzyl group and the cyclobutyl-amine moiety. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyclobutyl ring can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

(4-Chloro-benzyl)-cyclobutyl-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is CHClN, indicating a structure that includes a 4-chloro-benzyl group attached to a cyclobutyl amine moiety. The synthesis typically involves the reaction of 4-chloro-benzyl chloride with cyclobutylamine in the presence of a base such as sodium hydroxide or potassium carbonate, usually conducted in an organic solvent like dichloromethane or toluene .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may exhibit antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound has shown promise in exhibiting antimicrobial activity. A study evaluating cyclic secondary amines noted that modifications to the benzyl group could enhance the compound's efficacy against bacterial strains, although specific data on this compound's effectiveness against particular pathogens remains limited .

Anticancer Activity

The compound has been explored for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in various cancer cell lines, although comprehensive studies are required to establish its effectiveness and mechanism in tumor suppression. The structure-activity relationship indicates that variations in the substituents on the benzyl group can significantly influence anticancer activity .

Case Studies and Research Findings

A notable study involved synthesizing a series of cyclic secondary amines, which included derivatives similar to this compound. These compounds were evaluated for their activity against Mycobacterium tuberculosis, demonstrating enhanced bioactivity linked to structural modifications. While this study did not directly test this compound, it highlights the potential for similar compounds within this chemical class .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Chloro-benzyl chloride | Alkyl halide | Precursor for synthesis |

| Cyclobutylamine | Secondary amine | Basic amine properties |

| 4-Chloro-benzyl alcohol | Alcohol | Potential for further derivatization |

This comparison illustrates how the unique combination of functional groups in this compound may impart distinct biological activities compared to its analogs.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPTSKQNZIDCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454642 | |

| Record name | (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-97-0 | |

| Record name | (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.